molecular formula C11H14N2O B3029828 1-Methyl-3-phenylpiperazin-2-one CAS No. 799796-66-0

1-Methyl-3-phenylpiperazin-2-one

Cat. No. B3029828
M. Wt: 190.24 g/mol
InChI Key: GHFORXSVFVCFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07041826B2

Procedure details

4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine (15 g, 0.535 moles) was dissolved in acetic acid (120 ml) and added 5% palladium-carbon (50% wet, 1.5 g). Reaction mass was hydrogenated at 100 psi. After completion of the reaction, reaction mixture was filtered and acetic acid was distilled under reduced pressure. Residue was dissolved in DM water (75 ml). pH was adjusted to 11.0–12.0 with 50% aqueous sodium hydroxide solution. The product was extracted with methylene chloride (2×75 ml) and washed with DM water (75 ml). The methylene chloride layer was concentrated under reduced pressure to obtain 10.1 g of 1-methyl-2-oxo-3-phenylpiperazine.
Name
4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[C:10](=[O:15])[CH:9]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)C1C=CC=CC=1>C(O)(=O)C.[C].[Pd]>[CH3:14][N:11]1[CH2:12][CH2:13][NH:8][CH:9]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]1=[O:15] |f:2.3|

Inputs

Step One
Name
4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C(N(CC1)C)=O)C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
DISTILLATION
Type
DISTILLATION
Details
acetic acid was distilled under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in DM water (75 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride (2×75 ml)
WASH
Type
WASH
Details
washed with DM water (75 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The methylene chloride layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(NCC1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 9.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.